Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Overview
Description
“Methyl 2-bromo-5-isopropylthiazole-4-carboxylate” is a chemical compound with the empirical formula C8H10BrNO2S . It has a molecular weight of 264.14 and is typically found in solid form . Its structure can be represented by the SMILES string O=C(OC)C1=C(C(C)C)SC(Br)=N1
.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string1S/C8H10BrNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3
. This indicates that the molecule consists of a thiazole ring substituted with a bromine atom, an isopropyl group, and a carboxylate ester. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It does not have a flash point, indicating that it is not flammable .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 2-bromo-5-isopropylthiazole-4-carboxylate is involved in novel synthesis methods for various chemical compounds. For example, Yamada, Fukui, and Nunami (1995) explored a new synthetic method for methyl 5-substituted thiazole-4-carboxylates using a reaction that involves methyl 3-substituted 3-bromo-2-isocyanoacrylates with hydrogen sulfide (Yamada, Fukui, & Nunami, 1995).
- The compound has also been used as a precursor in the synthesis of other chemical structures. Roy, Rajaraman, and Batra (2004) detailed the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate (Roy, Rajaraman, & Batra, 2004).
Applications in Drug Development and Catalysis
- Huang et al. (2017) synthesized novel compounds involving methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate and studied their antitumor activity. This highlights the compound's potential in drug development, particularly in cancer treatment (Huang et al., 2017).
- The reactivity of similar compounds has been studied for the synthesis of pyrrole-containing products, demonstrating their utility in complex organic synthesis and drug design. Galenko et al. (2019) explored a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, showcasing this potential (Galenko et al., 2019).
Heterocyclic Compound Formation
- The compound is instrumental in the formation of various heterocyclic compounds. Shin et al. (2003) demonstrated its use in the synthesis of thiazole and polythiazolyl derivatives, which are crucial in the development of various pharmaceuticals (Shin, Nagasaki, Adachi, & Yonezawa, 2003).
properties
IUPAC Name |
methyl 2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOIWGWWWPVWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432230 | |
Record name | Methyl 2-bromo-5-isopropylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81569-28-0 | |
Record name | Methyl 2-bromo-5-isopropylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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